molecular formula C17H21NO3 B192827 Epigalantamine CAS No. 1668-85-5

Epigalantamine

Cat. No. B192827
CAS RN: 1668-85-5
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-IFIJOSMWSA-N
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Description

Epigalantamine is a natural product found in Lycoris sanguinea, Lycoris radiata, and other organisms . It has a molecular formula of C17H21NO3 .


Synthesis Analysis

Due to its complex stereochemistry, the organic synthesis of Epigalantamine proved to be a challenging task . Biotechnological techniques have emerged as an alternative and a more efficient means, since plants biosynthesize Epigalantamine and other alkaloids without difficulty .


Molecular Structure Analysis

Epigalantamine has a molecular weight of 287.35 g/mol . Its IUPAC name is (1 S ,12 S ,14 S )-9-methoxy-4-methyl-11-oxa-4-azatetracyclo [8.6.1.0 1,12 .0 6,17 ]heptadeca-6 (17),7,9,15-tetraen-14-ol .

Scientific Research Applications

  • Peptic Ulcer Disease Therapy : Epigam, containing antibodies to histamine, including Epigalantamine, has shown clinical efficiency and safety in treating patients with peptic ulcer disease of the stomach and duodenum associated with Helicobacter pylori infection. The study by (Bakumov et al., 2004) found it an efficient and safe preparation for combination therapy in such patients.

  • Histamine H4 Receptor Research : Epigalantamine's role in histamine H4 receptor (H4R) research has been highlighted, with studies focusing on its function, pharmacological profile, and therapeutic implementation. Lethbridge (2010) discussed the multidisciplinary approach to H4R research and its potential as a new drug target in the context of Epigalantamine (Lethbridge, 2010).

  • Pharmacokinetic and Biotransformation Studies : A study by (Maláková et al., 2007) developed a method for identifying and determining Epigalantamine and its metabolites in biological samples. This research is crucial for understanding the drug's pharmacokinetics and biotransformation.

  • Neurodegenerative Disease Treatment : Epigalantamine's potential in treating neurodegenerative diseases was explored by (Mihailova et al., 2010). They studied its metabolism in liver homogenates, focusing on its stereoselective properties, which are significant for understanding its therapeutic application.

  • Inhibitor of Histidine Decarboxylase : Research by (Rodríguez-Caso et al., 2003) found that Epigalantamine inhibits histidine decarboxylase, indicating its potential in treating inflammatory processes due to its influence on histamine release.

  • Periodontal Disease Treatment : A study by (Prestifilippo et al., 2012) demonstrated that histamine, including Epigalantamine, could reduce periodontitis-induced damage to submandibular glands and bone structure, suggesting its application in periodontal health.

  • Anti-inflammatory Effects in Atopic Dermatitis : The study by (Chiu et al., 2021) on Epigalantamine-loaded poly-γ-glutamate microneedles revealed its potential in treating atopic dermatitis due to its antioxidant and anti-inflammatory activities.

  • Cholinesterase Inhibition in Alzheimer’s Disease : (Thomsen et al., 2004) studied the effect of Epigalantamine on human cholinesterases, finding it significantly less potent than its parent compound, Galantamine, in inhibiting acetylcholinesterase, suggesting its potential role in Alzheimer’s disease treatment.

properties

IUPAC Name

(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-IFIJOSMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168189
Record name Epigalantamine
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Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigalantamine

CAS RN

1668-85-5
Record name (-)-Epigalanthamine
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Record name Epigalantamine
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Record name Epigalantamine
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Record name EPIGALANTAMINE
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Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epigalantamine
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Citations

For This Compound
33
Citations
J Maláková, M Nobilis, Z Svoboda, M Lísa… - … of Chromatography B, 2007 - Elsevier
… -N-oxide) and chiral conversion (epigalantamine) are formed in various concentrations from … and from 0.70 to 89.03 nmol/g of epigalantamine. Limit of detection was found to be 0.04 …
Number of citations: 54 www.sciencedirect.com
F Huang, Y Fu - Current clinical pharmacology, 2010 - ingentaconnect.com
… The order of metabolic reactions for the formation of N-oxidized, N-demethylated and O-demethylated epigalantamine is not known. The Odemethylation route was more important in …
Number of citations: 52 www.ingentaconnect.com
T Verhaeghe, L Diels, R De Vries, M De Meulder… - … of Chromatography B, 2003 - Elsevier
… Epigalantamine, a stereoisomer of galantamine, also played an important role in the method … of a dosed subject, illustrating the separation between galantamine and epigalantamine. …
Number of citations: 57 www.sciencedirect.com
DD Tsvetkova, SA Ivanova, DP Obreshkova… - 2019 - researchgate.net
The overproduction of reactive oxygen species and the weakening of the antioxidant defense mechanisms in human body are the main reason for the oxidative stress, which underlies …
Number of citations: 0 www.researchgate.net
GSJ Mannens, CAW Snel, J Hendrickx… - Drug metabolism and …, 2002 - ASPET
… (orN-hydroxy-methyl-epigalantamine). N-Oxidation is … of epigalantamine, analogous to the comparison of the relative intensities of the fragment ions of galantamine and epigalantamine (…
Number of citations: 114 dmd.aspetjournals.org
D Mihailova, M Velkov, Z Zhivkova - European journal of drug metabolism …, 1987 - Springer
… indicated, that galanthamine was actively metabolised the major metabolites being the oxidised product — galanthaminone, and the isomer of galanthamine — epigalantamine. The …
Number of citations: 10 link.springer.com
GM Janssen, JBA Thijssen… - Journal of Labelled …, 2002 - Wiley Online Library
… Later on, the same researchers reported a stereoselective reduction with L-selectride which eliminated the formation of epigalantamine, thus improving the overall yield of racemic …
LJ Scott, KL Goa - Drugs, 2000 - Springer
… Further, no inhibition of plasma BuChE was observed with the 2 major metabolites of galantamine (epigalantamine and galantaminone) at concentrations of ≤0.1 mmol/L.[60] …
Number of citations: 505 link.springer.com
V Ravinder, S Ashok, A Prasad, G Balaswamy… - Chromatographia, 2008 - Springer
… However, the separations were achieved only with fluoro derivatives of galantamine and the separation of S- and R-forms of underivatized galantamine, epigalantamine, the stability of …
Number of citations: 18 link.springer.com
LA Marques, I Maada, FJJ de Kanter… - … of pharmaceutical and …, 2011 - Elsevier
… NMR data was conclusive to identify peak 2 as epigalantamine and peak 4 as 3-methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3] benzofuro[4,3-cd]azepine referring to earlier …
Number of citations: 29 www.sciencedirect.com

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